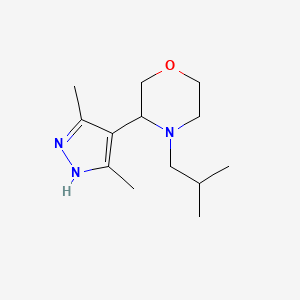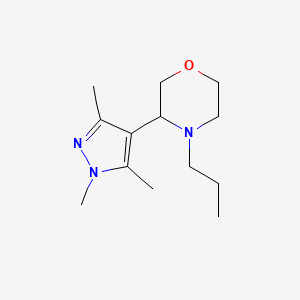![molecular formula C17H21N3O2 B7017236 [3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7017236.png)
[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone: is a synthetic organic compound that features a unique combination of a pyrazole ring, a morpholine ring, and a methanone group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with morpholine in the presence of a suitable base.
Formation of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction, where the pyrazole-morpholine intermediate reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Functional Materials: It can be used to develop new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)benzylamine]
- [7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione]
Uniqueness
- Structural Features : The combination of a pyrazole ring, morpholine ring, and methanone group attached to a methylphenyl group is unique and not commonly found in other compounds.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
- Applications : Its potential applications in drug development, materials science, and catalysis set it apart from similar compounds that may not have the same range of uses.
Properties
IUPAC Name |
[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-6-4-5-7-14(11)17(21)20-8-9-22-10-15(20)16-12(2)18-19-13(16)3/h4-7,15H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODEHSLLLZNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7017153.png)

![tert-Butyl (4S)-2,2-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B7017170.png)
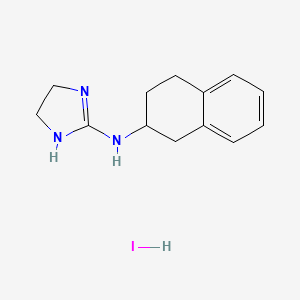
![5,7-dimethyl-6-[3-oxo-3-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7017193.png)
![2-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylamino]pentanoic acid](/img/structure/B7017194.png)
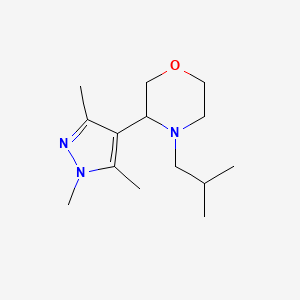
![1-[[1-(4-Fluorophenyl)cyclobutyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B7017221.png)
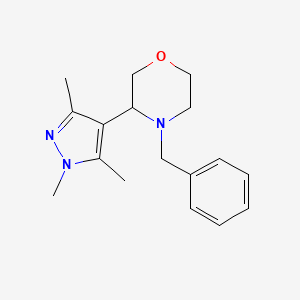
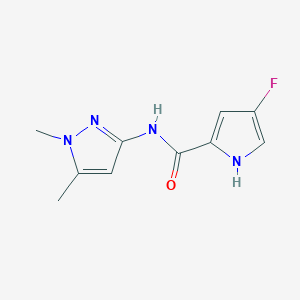
![4-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7017230.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7017239.png)
